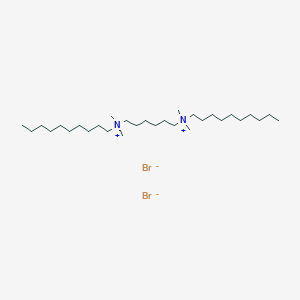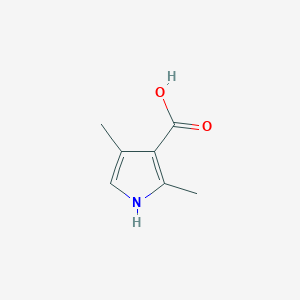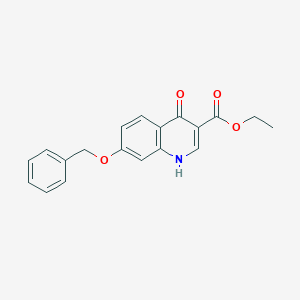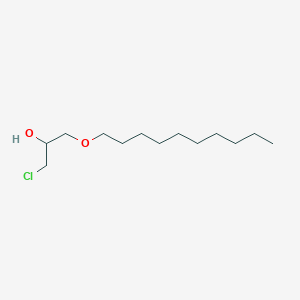
2-Propanol, 1-chloro-3-(decyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-chloro-3-(decyloxy)-, also known as IodoCyclized Oxytocin (ICOT), is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. ICOT is a cyclic peptide that is formed by the cyclization of oxytocin with an iodinated decyloxy group. This modification enhances the stability and bioavailability of the peptide, making it a promising candidate for various therapeutic applications.
作用機序
The mechanism of action of ICOT is not fully understood, but it is believed to involve the activation of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including social behavior, reproduction, and stress response. Activation of the oxytocin receptor by ICOT may lead to the inhibition of cancer cell growth and proliferation, as well as the enhancement of chemotherapy efficacy.
生化学的および生理学的効果
ICOT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, ICOT has been shown to have anti-inflammatory and analgesic effects. ICOT has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
ICOT has several advantages for use in laboratory experiments. It is stable and has a long half-life, making it easy to handle and store. Additionally, ICOT is highly selective for the oxytocin receptor, reducing the risk of off-target effects. However, ICOT is relatively expensive and requires careful handling to ensure purity and stability.
将来の方向性
There are several future directions for research on ICOT. One area of interest is the development of ICOT-based therapies for various types of cancer. Additionally, there is interest in exploring the potential of ICOT for the treatment of other diseases, such as Alzheimer's disease and depression. Further research is also needed to fully understand the mechanism of action of ICOT and to optimize its pharmacological properties.
合成法
The synthesis of ICOT involves the reaction of oxytocin with an iodinated decyloxy group. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of the reaction conditions to ensure high yield and purity.
科学的研究の応用
ICOT has been extensively studied for its potential therapeutic applications. One of the most promising applications of ICOT is in the treatment of various types of cancer. ICOT has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ICOT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
CAS番号 |
18371-72-7 |
|---|---|
製品名 |
2-Propanol, 1-chloro-3-(decyloxy)- |
分子式 |
C13H27ClO2 |
分子量 |
250.8 g/mol |
IUPAC名 |
1-chloro-3-decoxypropan-2-ol |
InChI |
InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |
InChIキー |
YIEWJUDIKXQGKF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CCl)O |
正規SMILES |
CCCCCCCCCCOCC(CCl)O |
その他のCAS番号 |
18371-72-7 |
同義語 |
1-Chloro-3-(decyloxy)-2-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



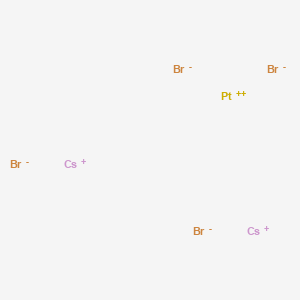
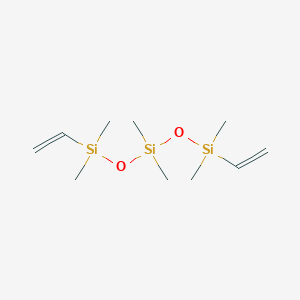
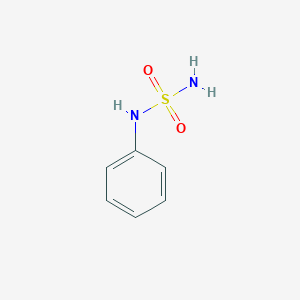
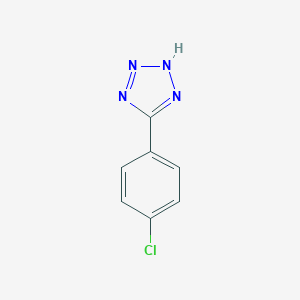
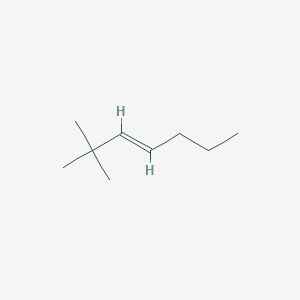
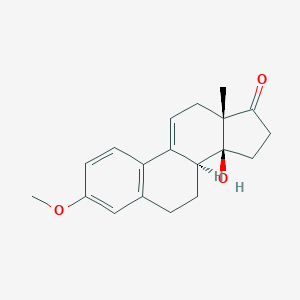
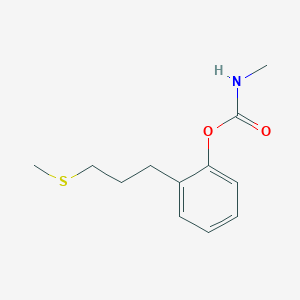
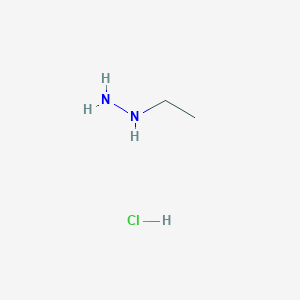
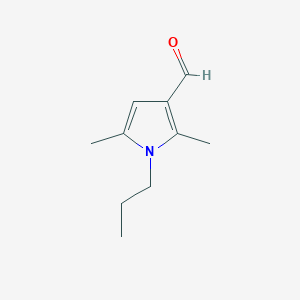
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
